molecular formula C11H7ClN2O3S B5636679 N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide CAS No. 313970-43-3

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B5636679
CAS No.: 313970-43-3
M. Wt: 282.70 g/mol
InChI Key: PVZLIOSIGJZZJX-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also important considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide: Known for its diverse applications in medicinal chemistry and material science.

    N-(4-chloro-3-nitrophenyl)furan-2-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.

    N-(4-chloro-3-nitrophenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to furan and pyrrole derivatives. The thiophene ring enhances its stability and makes it suitable for applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZLIOSIGJZZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354302
Record name N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313970-43-3
Record name N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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